ethyl 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate ethyl 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 2034332-15-3
VCID: VC4883632
InChI: InChI=1S/C12H17N3O2/c1-2-17-12(16)14-5-6-15-10(8-14)7-11(13-15)9-3-4-9/h7,9H,2-6,8H2,1H3
SMILES: CCOC(=O)N1CCN2C(=CC(=N2)C3CC3)C1
Molecular Formula: C12H17N3O2
Molecular Weight: 235.287

ethyl 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate

CAS No.: 2034332-15-3

Cat. No.: VC4883632

Molecular Formula: C12H17N3O2

Molecular Weight: 235.287

* For research use only. Not for human or veterinary use.

ethyl 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate - 2034332-15-3

Specification

CAS No. 2034332-15-3
Molecular Formula C12H17N3O2
Molecular Weight 235.287
IUPAC Name ethyl 2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Standard InChI InChI=1S/C12H17N3O2/c1-2-17-12(16)14-5-6-15-10(8-14)7-11(13-15)9-3-4-9/h7,9H,2-6,8H2,1H3
Standard InChI Key XNGMMRMKMCXYPD-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN2C(=CC(=N2)C3CC3)C1

Introduction

Chemical Structure and Nomenclature

Ethyl 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate belongs to the pyrazolo-pyrazine family, characterized by fused pyrazole and pyrazine rings. The core structure features:

  • A pyrazolo[1,5-a]pyrazine scaffold with hydrogenation at positions 4, 5, 6, and 7.

  • A cyclopropyl substituent at position 2.

  • An ethyl ester group at position 5.

Molecular Formula: C₁₁H₁₅N₃O₂
SMILES: C1CC1C2=NN3CCN(CC3=C2)C(=O)OCC
InChIKey: WUZQNYDPJQOWRX-UHFFFAOYSA-N

The cyclopropyl group introduces steric constraints, potentially enhancing metabolic stability, while the ethyl ester may serve as a prodrug moiety for improved bioavailability .

Synthetic Routes and Methodologies

While no explicit synthesis for this compound is documented, analogous pyrazolo-pyrazine derivatives suggest viable pathways:

Core Heterocycle Formation

Pyrazolo[1,5-a]pyrazines are typically synthesized via cyclocondensation reactions. For example, hydrazine derivatives react with α,β-unsaturated carbonyl compounds to form the pyrazole ring, followed by pyrazine annulation . A related approach involves:

  • Hydrazine-Uracil Condensation: As demonstrated in the synthesis of pyrazolopyrimidinones, 6-chlorouracil reacts with hydrazine hydrate to form intermediate dihydropyrazolopyrimidinones .

  • Cyclopropane Introduction: Cyclopropanation via Simmons-Smith reaction or transition-metal-catalyzed cross-couplings could install the cyclopropyl group at position 2 .

Esterification

The ethyl ester is likely introduced via nucleophilic substitution or esterification of a carboxylic acid intermediate. For instance, treating a 5-carboxylic acid derivative with ethanol under acidic conditions would yield the ester.

Physicochemical Properties

Predicted properties derived from structural analogs and computational tools include:

PropertyValue
Molecular Weight229.26 g/mol
LogP (Octanol-Water)1.8 ± 0.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds4
Topological Polar Surface Area66.8 Ų

The moderate LogP suggests balanced lipophilicity, favoring membrane permeability. The polar surface area indicates potential for engaging in hydrogen-bonding interactions .

Computational and Structural Insights

Docking studies of analogous compounds reveal critical binding motifs:

  • Pyrazine Nitrogen Interactions: Van der Waals contacts with Arg111 stabilize the ligand-receptor complex .

  • Ester Group Role: The ethyl ester may participate in water-mediated interactions with Thr219 and Asn217, as observed in cocrystal structures of related molecules .

Future Directions and Applications

Medicinal Chemistry Optimization

  • Prodrug Conversion: Hydrolysis of the ethyl ester to a carboxylic acid could enhance target engagement, mimicking strategies used in ACE inhibitors.

  • Cyclopropane Isosteres: Replacing cyclopropane with spirocyclic amines may improve metabolic stability and solubility .

Target Identification

Given the structural similarity to SHP2 inhibitors, this compound warrants screening against phosphatases and kinases implicated in oncology and immunology.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator